methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAGOWXRPDDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183486 | |
| Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192702-05-9 | |
| Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192702-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Pyrazole-3-methanol or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for functionalization, leading to the development of more complex organic molecules. This versatility is particularly valuable in creating novel compounds with tailored properties for specific applications.
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties: Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, with IC50 values ranging from 50 to 70 μg/mL.
- Anticancer Activity: There is growing interest in its anticancer properties, with studies indicating that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle inhibition .
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial activity. This compound exhibited significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a series of experiments evaluating anti-inflammatory effects, this compound was found to effectively inhibit COX enzymes, suggesting its utility in developing anti-inflammatory drugs. The results indicated promising therapeutic potential for inflammatory diseases.
Case Study 3: Anticancer Properties
In vitro studies demonstrated that pyrazole derivatives could significantly reduce cell viability in lung and breast cancer cells. The compound's ability to modulate critical pathways involved in cancer progression underscores its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The 4-chloro-3-methylphenyl group in the target compound may offer steric and electronic advantages over simpler 4-Cl-Ph analogues.
- Ester Group : Methyl esters (vs. ethyl) generally reduce lipophilicity, which could influence bioavailability.
Biological Activity
Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and insecticidal activities, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁ClN₂O₂
- CAS Number : 192702-05-9
- Molecular Weight : 250.6813 g/mol
- Purity : 97% .
The compound features a pyrazole ring substituted with a chlorinated aromatic group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains and fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in clinical infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays.
Research Insights:
- In studies evaluating COX-1 and COX-2 inhibitory activities, this compound demonstrated a notable selectivity index, suggesting it could be a viable candidate for developing anti-inflammatory drugs .
- Preclinical models showed that derivatives of this compound exhibited significant reductions in carrageenan-induced paw edema in rats, indicating robust anti-inflammatory effects .
Insecticidal Activity
The insecticidal properties of this compound have also been documented.
Observations:
- The compound has shown lethal activities against various agricultural pests, such as Mythimna separate and Helicoverpa armigera, at concentrations as low as 500 mg/L .
- Its efficacy as an insecticide suggests potential applications in agricultural pest management.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | Structure | Noted for different biological activities, particularly in anti-cancer research |
| Methyl 5-(4-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylate | Structure | Exhibits different reactivity and biological profiles |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Structure | Known for its potential as a synthetic intermediate in pharmaceuticals |
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a multifunctional agent in medicinal chemistry. Its promising antimicrobial, anti-inflammatory, and insecticidal properties warrant further investigation to optimize its efficacy and safety profiles for therapeutic applications.
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways involved in its biological effects.
- Clinical trials to assess its safety and efficacy in humans.
- Structural modifications to enhance potency and reduce potential side effects.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate?
A multi-step synthesis can be adapted from pyrazole core formation strategies. For example, nucleophilic substitution of a 5-chloro-pyrazole intermediate with 4-chloro-3-methylphenol in the presence of K₂CO₃ under reflux conditions (e.g., DMF, 80–100°C) is a viable approach . Precursor optimization, such as using methyl esters to stabilize reactive intermediates, is critical. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound spectroscopically?
- ¹H/¹³C NMR : Key signals include the pyrazole C3-proton (δ ~6.5–7.0 ppm, singlet) and methyl ester protons (δ ~3.8–4.0 ppm). Aromatic protons from the 4-chloro-3-methylphenyl group appear as multiplets (δ ~7.2–7.6 ppm) .
- Mass Spectrometry : Expect a molecular ion peak at m/z 280.07 (calculated for C₁₂H₁₁ClN₂O₂). Fragmentation patterns should confirm the loss of COOCH₃ (44 Da) and Cl (35 Da) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction can resolve bond angles and confirm regiochemistry, as demonstrated in related pyrazole-carbaldehyde structures .
Q. What are the primary structure-activity relationship (SAR) considerations for modifying this compound?
Substituent effects on the phenyl ring (e.g., chloro, methyl) influence electronic and steric properties. For instance:
- The 4-chloro group enhances lipophilicity and π-stacking in receptor binding.
- 3-Methyl substitution may reduce metabolic degradation by steric hindrance.
Comparative studies with analogs (e.g., 4-methoxy or trifluoromethyl variants) suggest that electron-withdrawing groups improve stability but may reduce solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyrazole derivatives?
Discrepancies in NMR or XRD data often arise from tautomerism (e.g., 1H- vs. 2H-pyrazole forms) or polymorphism. Strategies include:
Q. What experimental designs are suitable for evaluating biological activity?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) with recombinant enzymes. IC₅₀ values can be compared to known inhibitors like acetazolamide .
- Cellular Uptake Studies : Radiolabel the methyl ester with ¹⁴C or use fluorescent probes (e.g., BODIPY tags) to track intracellular localization .
Q. How can reaction by-products be identified and minimized during synthesis?
Q. What computational tools are recommended for predicting physicochemical properties?
Q. How should stability studies be designed under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA at 254 nm.
- Arrhenius Analysis : Predict shelf life by extrapolating degradation rates at elevated temperatures (50–70°C) to room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
